2-chloro-N-(5-chloro-2-cyanophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

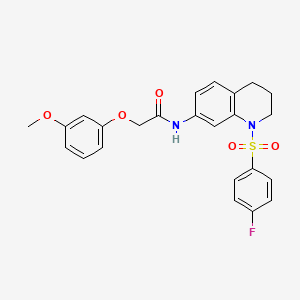

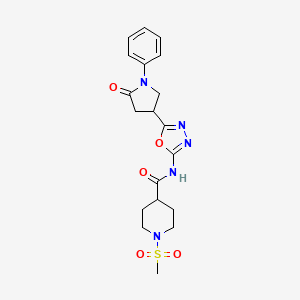

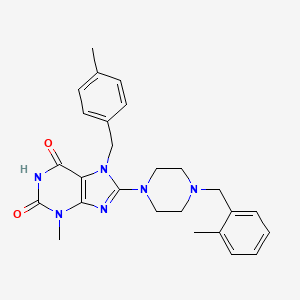

“2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H8Cl2N2O . It has a molecular weight of 243.09 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The density of “2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is predicted to be 1.37±0.1 g/cm3 . The boiling point is predicted to be 427.6±45.0 °C .Applications De Recherche Scientifique

Synthesis and Molecular Docking

2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide and related compounds have been synthesized and evaluated for their inhibitory potential against various biological targets. For example, a study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their biological activity as tyrosinase and melanin inhibitors. These compounds were synthesized, characterized, and their in vitro inhibitory potential evaluated, with one compound showing significant inhibitory activity and minimal toxicity, suggesting potential applications in depigmentation drug development (H. Raza et al., 2019).

Catalytic Applications

The rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes using environmentally benign reagents demonstrates the potential of 2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide in facilitating the synthesis of diverse substituted acrylonitriles. This methodology supports the development of novel synthetic pathways, enhancing the production of pharmaceutical intermediates and other chemical compounds (Manthena Chaitanya & P. Anbarasan, 2015).

Solubility and Dissolution Studies

The solubility of related compounds in various solvent mixtures has been extensively studied to understand their dissolution properties better. These studies are crucial for pharmaceutical development, as they can influence drug formulation and bioavailability. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was determined in different solvent mixtures, providing insights into optimizing drug formulations for enhanced therapeutic efficacy (Gladys Kate Pascual et al., 2017).

Asymmetric Synthesis and Enzymatic Studies

The asymmetric synthesis of chiral intermediates, such as 3-Chloro-1-Phenyl-1-Propanol, using microbial reductases, highlights the application of related compounds in producing antidepressant drugs. These studies showcase the potential of enzymatic reactions in achieving high enantioselectivity, crucial for developing pharmaceuticals with desired therapeutic properties (Y. Choi et al., 2010).

Propriétés

IUPAC Name |

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-9-4-8(12)3-2-7(9)5-13/h2-4,6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASLAAXOUVHPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)

![N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2443030.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2443039.png)

![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)